molecular formula C22H25N3O2 B508683 3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one CAS No. 947898-26-2

3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one

Cat. No.: B508683
CAS No.: 947898-26-2
M. Wt: 363.5g/mol
InChI Key: IGQOAACFNBMFKH-UHFFFAOYSA-N
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Description

3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical system the compound is interacting with. For example, many compounds containing a piperazine ring are active in the central nervous system .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential uses in pharmaceuticals or other industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, where 2,4-dihydroxy benzaldehyde reacts with ethyl acetoacetate in the presence of piperidine in ethanol . This reaction forms the chromen-2-one core, which is then further functionalized to introduce the benzyl and piperazin-1-yl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one apart is its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications.

Properties

IUPAC Name

3-benzyl-4-(2-piperazin-1-ylethylamino)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-22-19(16-17-6-2-1-3-7-17)21(18-8-4-5-9-20(18)27-22)24-12-15-25-13-10-23-11-14-25/h1-9,23-24H,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQOAACFNBMFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC2=C(C(=O)OC3=CC=CC=C32)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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